![molecular formula C18H12BrN3O2S B11604214 (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604214.png)
(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The final step involves the formation of the benzylidene group through a condensation reaction with 4-methoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit notable antimicrobial properties. Studies have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The thiazole and triazole moieties are particularly relevant due to their roles in enhancing biological activity through mechanisms such as enzyme inhibition and membrane disruption.
Anticancer Properties
This compound has shown potential as an anticancer agent. The presence of bromine in the phenyl group and the methoxy substitution enhance its lipophilicity, which may improve cellular uptake and bioavailability. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of related thiazole derivatives have been documented. This compound may exert similar effects by modulating inflammatory pathways and cytokine production.
Material Science
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of advanced polymer materials. Its unique structure allows for the development of polymers with specific thermal and mechanical properties. Research is ongoing into its application in creating smart materials that respond to environmental stimuli.
Photovoltaic Applications
Recent studies suggest that thiazole-based compounds can be incorporated into organic photovoltaic devices. The ability to tune electronic properties through structural modifications makes this compound a candidate for improving energy conversion efficiencies in solar cells.
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit key enzymes involved in various biochemical pathways. For example, studies on similar thiazole derivatives have shown effective inhibition of kinases and phosphatases, which are critical targets in drug development for diseases such as cancer and diabetes.
Cellular Mechanisms
Research into the cellular mechanisms of this compound is essential for understanding its pharmacodynamics. Investigations into its interactions with cellular receptors and signaling pathways can provide insights into its therapeutic potential and safety profile.
Summary Table of Applications
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents; anticancer drugs; anti-inflammatory agents | Efficacy against pathogens; induces apoptosis |
Material Science | Polymer synthesis; photovoltaic devices | Enhanced thermal/mechanical properties; improved energy conversion |
Biological Research | Enzyme inhibition; cellular mechanism studies | Inhibition of key enzymes; insights into pharmacodynamics |
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.
4-Bromophenethyl alcohol: Shares the bromophenyl group but differs in its overall structure and reactivity.
Uniqueness
(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused ring system and the presence of both bromine and methoxy substituents, which confer specific chemical and physical properties that are not found in simpler compounds .
Biological Activity
The compound (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule characterized by its unique thiazolo-triazole framework. The presence of functional groups such as bromophenyl and methoxybenzylidene suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is C23H23N3O5S with a monoisotopic mass of 453.13583 Da. Its structure includes:
- A thiazole ring fused with a triazole moiety.
- Substituents that may enhance its reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities. Notably, the thiazolo-triazole framework has been linked to several pharmacological effects:
- Antimicrobial Activity : Compounds in this class often show effectiveness against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory pathways.
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | |
Anticancer | Inhibits growth of cancer cells | |
Anti-inflammatory | Modulates inflammatory responses |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Binding : It may interact with cellular receptors, altering signaling pathways.
- Cell Cycle Modulation : Potential effects on cell cycle regulators could contribute to its anticancer properties.
Case Studies
- Antimicrobial Evaluation : In vitro studies have shown that similar thiazolo-triazole compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects.
- Anticancer Activity : A study focusing on structural analogs demonstrated that modifications in the substituents significantly influenced cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : Molecular docking studies indicated that the compound could effectively bind to cyclooxygenase enzymes, suggesting a mechanism for its anti-inflammatory action. Binding affinity studies revealed stable interactions with key amino acids in the enzyme's active site.
Properties
Molecular Formula |
C18H12BrN3O2S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3O2S/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10- |
InChI Key |
OBWOSZWEOBKJFT-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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